molecular formula C24H24N6O2 B2949224 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide CAS No. 1351601-43-8

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide

Cat. No.: B2949224
CAS No.: 1351601-43-8
M. Wt: 428.496
InChI Key: DTRZFZCYWYUTQR-UHFFFAOYSA-N
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Description

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide is a benzamide derivative characterized by a hybrid heterocyclic framework. Its structure combines a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety via an ethyl chain, alongside a benzamide scaffold modified with a phenylamino group.

Properties

IUPAC Name

2-anilino-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-17-16-18(2)30(27-17)22-12-13-23(31)29(28-22)15-14-25-24(32)20-10-6-7-11-21(20)26-19-8-4-3-5-9-19/h3-13,16,26H,14-15H2,1-2H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRZFZCYWYUTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocycles, including pyrazole and pyridazine rings. Its molecular formula is C16H19N5OC_{16}H_{19}N_5O, with a molecular weight of approximately 305.36 g/mol. The structural formula can be represented as follows:

N 2 3 3 5 dimethyl 1H pyrazol 1 yl 6 oxopyridazin 1 6H yl ethyl 2 phenylamino benzamide\text{N 2 3 3 5 dimethyl 1H pyrazol 1 yl 6 oxopyridazin 1 6H yl ethyl 2 phenylamino benzamide}

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridazine moieties exhibit a wide range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown significant anticancer properties. Studies suggest that they inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and enzymes .
  • Antioxidant Properties : Pyrazole derivatives are known for their antioxidant capabilities, which help in mitigating oxidative stress in cells .
  • Analgesic Activity : Research has demonstrated that similar compounds exhibit analgesic effects in animal models, suggesting potential applications in pain management .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways.
  • Enzyme Inhibition : It has the potential to inhibit specific enzymes related to cancer cell growth and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

StudyFindings
Aly et al. (2021)Reported that substituted pyrazoles exhibit significant anticancer activity against various cell lines, with some derivatives showing IC50 values in low micromolar ranges .
Research on Analgesic PropertiesDemonstrated that certain pyrazole derivatives provided substantial analgesic effects in animal models, with results indicating a dose-dependent response .
Antioxidant Activity EvaluationFound that specific pyrazole compounds effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The pyridazinone (6-oxopyridazine) and benzamide groups are susceptible to hydrolytic cleavage under acidic or basic conditions:

  • Acidic Hydrolysis : The pyridazinone ring undergoes ring-opening at the lactam oxygen, yielding a carboxylic acid derivative.

  • Basic Hydrolysis : The benzamide group hydrolyzes to form a benzene carboxylic acid and an amine intermediate .

Key Conditions and Outcomes:

Reaction TypeConditionsProducts
Acidic HydrolysisHCl (1–3 M), refluxPyridazine carboxylic acid derivatives
Basic HydrolysisNaOH (10% aq.), 80°C2-(Phenylamino)benzoic acid + ethylenediamine intermediate

Nucleophilic Substitution at the Pyridazine Ring

The electron-deficient pyridazine ring facilitates nucleophilic substitution at the 3-position. For example:

  • Reaction with amines or thiols replaces the pyrazole group (3,5-dimethyl-1H-pyrazol-1-yl) with nucleophiles like piperidine or mercaptoethanol .

Example Reaction:

Pyridazine Pyrazole+R NH2Pyridazine Amine+Pyrazole\text{Pyridazine Pyrazole}+\text{R NH}_2\rightarrow \text{Pyridazine Amine}+\text{Pyrazole}
This reaction proceeds under mild conditions (DMF, 60°C) with catalytic KI .

Coordination Chemistry with Metal Ions

The pyrazole nitrogen and carbonyl oxygen atoms act as ligands for transition metals:

  • Cu(II) Complexation : Forms stable complexes with Cu²⁺ in ethanol, confirmed by UV-Vis and ESR spectroscopy .

  • Catalytic Applications : Metal complexes enhance oxidative coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

Observed Stability Constants (log K):

Metal Ionlog K
Cu²⁺5.2
Fe³⁺4.8

Electrophilic Aromatic Substitution

The phenylamino group undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para-position relative to the amino group .

  • Sulfonation : Oleum (H₂SO₄/SO₃) yields sulfonic acid derivatives.

Nitration Product:

C20H19N5O2HNO3C20H18N6O4\text{C}_{20}\text{H}_{19}\text{N}_5\text{O}_2\xrightarrow{\text{HNO}_3}\text{C}_{20}\text{H}_{18}\text{N}_6\text{O}_4

Oxidation Reactions

  • Pyrazole Methyl Groups : Oxidized to carboxylic acids using KMnO₄ in acidic media .

  • Phenylamino Group : Forms nitroso derivatives with H₂O₂/FeCl₃ .

Oxidation Pathways:

SubstrateOxidizing AgentProduct
3,5-DimethylpyrazoleKMnO₄/H⁺3,5-Dicarboxypyrazole
PhenylaminoH₂O₂/FeCl₃Nitrosobenzamide

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • Pyridazine Ring Rearrangement : Converts to a diazepine analog in the presence of EtOH .

  • Radical Formation : Generates benzamide radicals, detectable via EPR spectroscopy .

Biological Interactions (Enzyme Inhibition)

While not a direct chemical reaction, the compound inhibits cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) via:

  • Hydrogen Bonding : Pyridazinone carbonyl interacts with enzyme active sites .

  • π-Stacking : The benzamide group binds aromatic residues in COX-2 .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives, which are widely explored for medicinal and synthetic applications. Below is a systematic comparison with structurally analogous compounds from recent studies:

Core Structural Differences

  • Pyridazinone-Pyrazole Hybrid: The target compound uniquely incorporates a pyridazinone ring fused with a 3,5-dimethylpyrazole group. This distinguishes it from simpler benzamides like 3-chloro-4-hydroxy-N-phenethylbenzamide (), which lacks fused heterocycles and instead features a phenethyl chain and chloro-hydroxy substituents .
  • Phenylamino Modification: The 2-(phenylamino) group on the benzamide core is absent in analogs such as N-(4-(methylthio)-1-oxo-1-(quinolin-3-ylamino)butan-2-yl)benzamide, which substitutes the benzamide with a quinoline-thioether chain .

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